N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with morpholine under specific conditions to form an intermediate product . This intermediate is then reacted with furan-2-carbaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Uniqueness
N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its combination of benzodioxole, morpholine, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23N3O6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C20H23N3O6/c24-19(21-11-15-2-1-7-27-15)20(25)22-12-16(23-5-8-26-9-6-23)14-3-4-17-18(10-14)29-13-28-17/h1-4,7,10,16H,5-6,8-9,11-13H2,(H,21,24)(H,22,25) |
InChI Key |
UOBKHTIVLRLDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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